Sodium taurolithocholate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium taurolithocholate typically involves the conjugation of lithocholic acid with taurine. This process can be achieved using peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in the presence of dimethylformamide (DMF) as a solvent . The reaction is carried out under controlled conditions to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar peptide coupling techniques. The sodium salts of the taurine conjugates can be recrystallized from absolute ethanol to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium taurolithocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
Sodium taurolithocholate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium taurolithocholate primarily involves its role in lipid digestion and absorption in the gastrointestinal tract . It interacts with bile acid receptors and transporters, influencing lipid metabolism, cholesterol homeostasis, and bile acid signaling pathways . This interaction helps in the emulsification and absorption of dietary fats.
Comparison with Similar Compounds
- Sodium taurocholate
- Sodium taurochenodeoxycholate
- Sodium tauroursodeoxycholate
- Sodium taurodeoxycholate
Comparison: Sodium taurolithocholate is unique due to its specific detergent qualities and its ability to solubilize insoluble lipids . Compared to other bile salts like sodium taurocholate and sodium taurochenodeoxycholate, this compound has distinct properties that make it particularly useful in studies related to lipid metabolism and bile acid physiology .
Properties
Molecular Formula |
C26H45NNaO5S |
---|---|
Molecular Weight |
506.7 g/mol |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 |
InChI Key |
YWXCPBUMOMIAJB-HRHHVWJRSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na] |
Origin of Product |
United States |
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